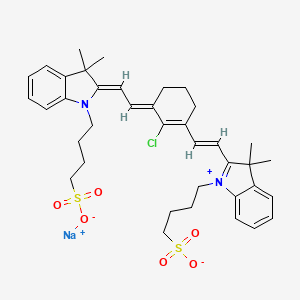
1-Bromooctane-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
1-Bromooctane-d4 is synthesized through the bromination of octane-d4. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or ultraviolet light to facilitate the substitution of hydrogen atoms with bromine atoms. The reaction is carried out under controlled conditions to ensure the selective bromination at the terminal carbon atom .
Analyse Des Réactions Chimiques
1-Bromooctane-d4 undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: In these reactions, the bromine atom is replaced by a nucleophile. Common reagents include sodium hydroxide (NaOH) or potassium cyanide (KCN), leading to the formation of alcohols or nitriles, respectively.
Elimination Reactions: Under the influence of strong bases like potassium tert-butoxide (t-BuOK), this compound can undergo elimination to form octene-d4.
Reduction Reactions: The compound can be reduced to octane-d4 using reducing agents such as lithium aluminum hydride (LiAlH4).
Applications De Recherche Scientifique
1-Bromooctane-d4 is widely used in scientific research due to its unique properties:
Analytical Chemistry: It serves as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Pharmacokinetics: The compound is used to study the metabolic pathways and pharmacokinetics of brominated compounds in biological systems.
Isotope Tracing: It is employed in isotope tracing experiments to investigate reaction mechanisms and pathways in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-Bromooctane-d4 involves its interaction with nucleophiles or bases, leading to substitution or elimination reactions. The deuterium atoms in the compound provide a unique advantage in tracing and studying these reactions due to their distinct mass and NMR properties.
Comparaison Avec Des Composés Similaires
1-Bromooctane-d4 can be compared with other deuterium-labeled brominated compounds such as:
1-Bromohexane-d4: Similar in structure but with a shorter carbon chain.
1-Bromodecane-d4: Similar in structure but with a longer carbon chain.
1-Bromoheptane-d4: Another deuterium-labeled brominated compound with a different carbon chain length.
The uniqueness of this compound lies in its specific carbon chain length and the presence of deuterium atoms, which make it particularly useful for certain analytical and research applications.
Propriétés
Formule moléculaire |
C8H17Br |
|---|---|
Poids moléculaire |
197.15 g/mol |
Nom IUPAC |
1-bromo-3,3,4,4-tetradeuteriooctane |
InChI |
InChI=1S/C8H17Br/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i5D2,6D2 |
Clé InChI |
VMKOFRJSULQZRM-NZLXMSDQSA-N |
SMILES isomérique |
[2H]C([2H])(CCCC)C([2H])([2H])CCBr |
SMILES canonique |
CCCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


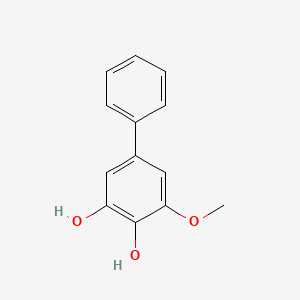
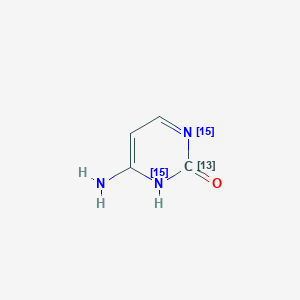
![2-(dimethylamino)-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B15140062.png)
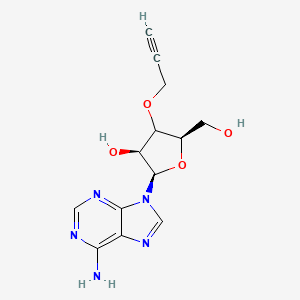
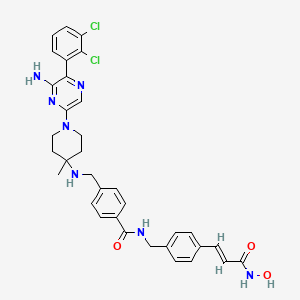
![N-[2-chloro-3-(3,5-dimethyl-4-oxoquinazolin-6-yl)oxy-5-fluorophenyl]propane-1-sulfonamide](/img/structure/B15140077.png)
![7-[(1S,6R,8R,9S,15R,17R)-8-(6-aminopurin-9-yl)-9-fluoro-3,18-dihydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-5-fluoro-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15140079.png)

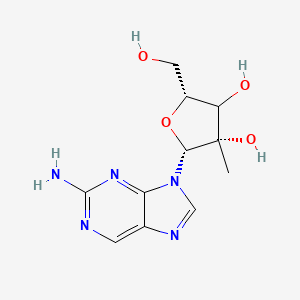
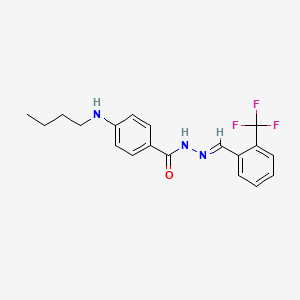
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B15140132.png)


